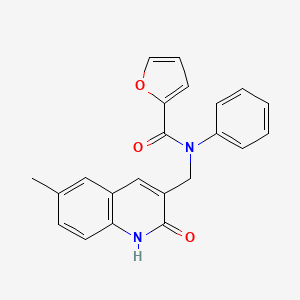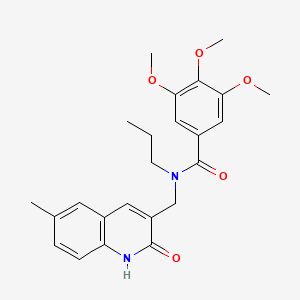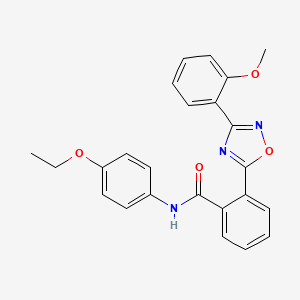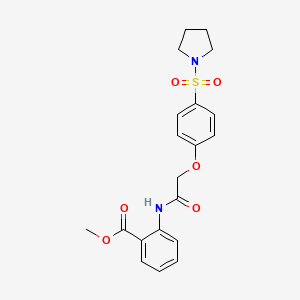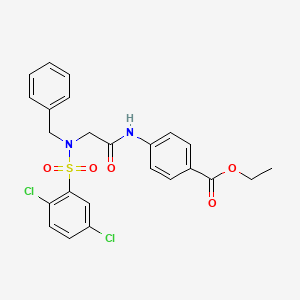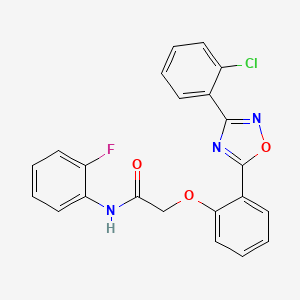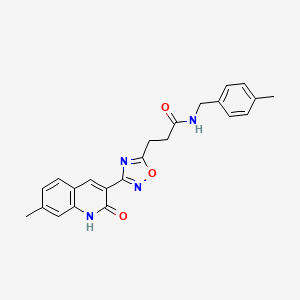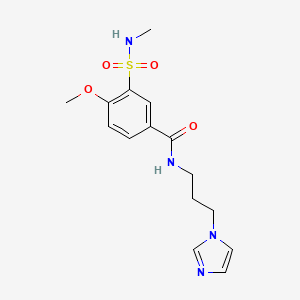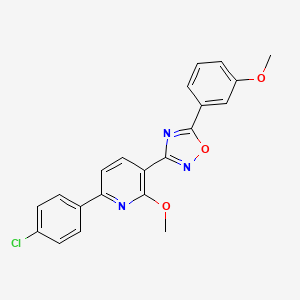
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B cell receptor signaling, and its inhibition has shown promising results in the treatment of various B cell malignancies.
Mécanisme D'action
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote B cell survival and proliferation. This results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK and spare other kinases, leading to fewer off-target effects. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, its limitations include the potential for drug resistance and the need for further optimization to improve its efficacy and safety.
Orientations Futures
There are several future directions for the development of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide and other BTK inhibitors. These include the identification of biomarkers to predict response to therapy, the development of combination therapies to overcome resistance, and the exploration of novel targets in the B cell receptor signaling pathway. Additionally, the potential applications of BTK inhibitors in other diseases, such as autoimmune disorders, are also being investigated.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline with benzaldehyde, followed by the reaction with tert-butyl isocyanide and phenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). Preclinical studies have demonstrated its efficacy in inhibiting BTK signaling and inducing apoptosis in B cells, leading to the suppression of tumor growth.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-9-8-10-21-17-22(26(31)29-25(19)21)18-30(24-11-6-5-7-12-24)27(32)20-13-15-23(16-14-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBQYSRXZVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


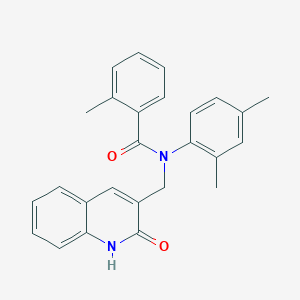
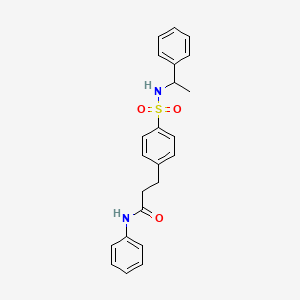
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
